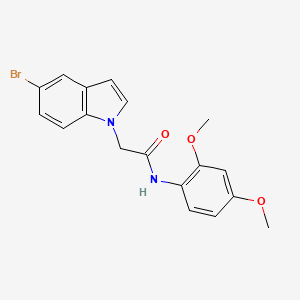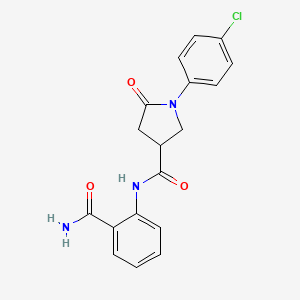
N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group.
Vorbereitungsmethoden
The synthesis of N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorobenzyl and dimethoxyphenyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s structure suggests potential pharmacological properties, which could be explored for the development of new therapeutic agents.
Industry: Its unique chemical properties may make it useful in the production of specialty chemicals, materials, or other industrial applications.
Wirkmechanismus
The mechanism by which N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, N-(2-chlorobenzyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- N-(2-chlorobenzyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea
- N-(2-chlorobenzyl)-N’-(4-chloro-2,5-dimethoxyphenyl)urea
Eigenschaften
Molekularformel |
C20H21ClN2O4 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-15-7-8-18(27-2)17(10-15)23-12-14(9-19(23)24)20(25)22-11-13-5-3-4-6-16(13)21/h3-8,10,14H,9,11-12H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
NHDGGBCIWYBUST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-valine](/img/structure/B11158674.png)
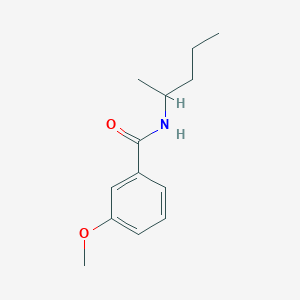
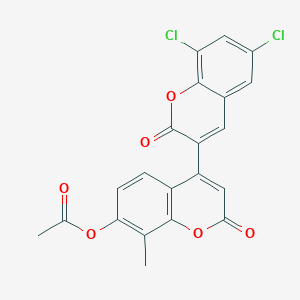
![3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11158682.png)
![6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158688.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate](/img/structure/B11158703.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158716.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11158723.png)
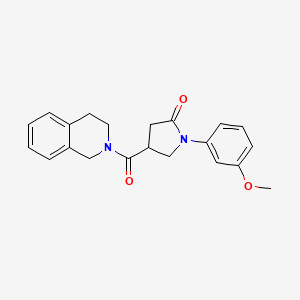
![9-(1,3-benzodioxol-5-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11158740.png)
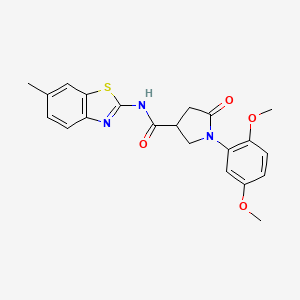
![(2S)-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11158750.png)
